molecular formula C15H17NO5S B2979753 methyl 4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)benzoate CAS No. 1788675-05-7

methyl 4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)benzoate

Cat. No.: B2979753
CAS No.: 1788675-05-7
M. Wt: 323.36
InChI Key: AUKGOXDSDBRSQO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 4-[1-(furan-3-yl)propan-2-ylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5S/c1-11(9-12-7-8-21-10-12)16-22(18,19)14-5-3-13(4-6-14)15(17)20-2/h3-8,10-11,16H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKGOXDSDBRSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)benzoate typically involves multiple steps, starting with the preparation of the furan-3-yl intermediate. One common method involves the radical bromination of the methyl group of a precursor compound using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . This intermediate is then reacted with triethyl phosphite at elevated temperatures to form the corresponding phosphonate. Subsequent reactions with benzaldehyde derivatives and desilylation steps yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to achieve ester substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonamide group may produce amines.

Scientific Research Applications

Methyl 4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The furan ring may also interact with biological receptors, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Research Findings and Limitations

  • Gaps in Evidence: No experimental data (e.g., spectroscopic, crystallographic, or biological) for the target compound are available in the provided sources. Theoretical comparisons rely on indirect methodologies (DFT, NCI analysis).
  • Key Insights :
    • The furan substituent may improve metabolic stability over phenyl analogs but reduce solubility due to increased hydrophobicity.
    • The sulfamoyl group’s hydrogen-bonding capacity could enhance target binding but may require structural optimization to avoid steric clashes .

4. While direct experimental data are lacking, comparisons with analogs suggest that its furan and sulfamoyl groups balance reactivity, solubility, and target engagement. Further studies using the methodologies in –4 (e.g., DFT, wavefunction analysis) are recommended to validate these hypotheses.

Biological Activity

Methyl 4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)benzoate is a compound that has attracted scientific interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a unique structure combining a furan ring, a sulfonamide group, and a benzoate ester. This configuration contributes to its diverse chemical properties and biological activities. The compound's CAS number is 1788675-05-7 , and it is characterized by the following molecular formula:

PropertyValue
Molecular FormulaC₁₄H₁₅N₃O₃S
Molecular Weight305.35 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and biological pathways. The sulfonamide group is known to mimic natural substrates, thereby inhibiting certain enzymes involved in metabolic processes. Additionally, the furan ring may interact with various biological receptors, contributing to the compound's overall effects.

Key Mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety inhibits enzymes such as carbonic anhydrase and certain bacterial dihydropteroate synthases.
  • Receptor Interaction : The furan ring may engage with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and pain.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory responses. In vitro studies demonstrated that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The findings revealed that the compound not only inhibited bacterial growth but also enhanced the effectiveness of conventional antibiotics when used in combination therapies.
  • Anti-inflammatory Research : Another study investigated the anti-inflammatory properties of this compound in a rat model of acute inflammation. The results indicated a significant reduction in paw edema and histological evidence of decreased inflammatory cell infiltration.

Comparison with Similar Compounds

This compound can be compared with other sulfonamide derivatives, such as:

Compound NameStructure TypeNotable Activity
Methyl 4-(N-(1-(furan-2-yl)propan-2-yl)sulfamoyl)benzoateFuran derivativeSimilar antimicrobial properties
Methyl 4-(N-(1-(thiophen-3-yl)propan-2-yl)sulfamoyl)benzoateThiophene derivativeEnhanced anti-inflammatory effects

These comparisons highlight the unique positioning of the furan ring in this compound, which may influence its reactivity and biological activity differently from its analogs.

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